(Z)-ethyl 2-(2-(2-(4-butoxybenzylidene)hydrazinyl)thiazol-4-yl)acetate
Overview
Description
(Z)-ethyl 2-(2-(2-(4-butoxybenzylidene)hydrazinyl)thiazol-4-yl)acetate is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2-(2-(4-butoxybenzylidene)hydrazinyl)thiazol-4-yl)acetate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of α-haloketones with thioamides under basic conditions.
Introduction of the Butoxybenzylidene Group: This step involves the condensation of 4-butoxybenzaldehyde with hydrazine to form the hydrazone intermediate.
Coupling with Thiazole: The hydrazone intermediate is then coupled with the thiazole derivative under acidic or basic conditions to form the final product.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl acetate moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Catalysts and automated processes might also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the butoxybenzylidene group.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding amine.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions (e.g., acidic or basic).
Major Products
Oxidation: Products may include oxidized thiazole derivatives and aldehydes or carboxylic acids from the butoxybenzylidene group.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-(2-(2-(4-butoxybenzylidene)hydrazinyl)thiazol-4-yl)acetate is studied for its potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and antiviral properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound’s structure suggests potential applications in drug development. Thiazole derivatives have been investigated for their anticancer, anti-inflammatory, and antioxidant properties. This compound could be a candidate for further research in these areas.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(2-(2-(4-butoxybenzylidene)hydrazinyl)thiazol-4-yl)acetate would depend on its specific biological target. Generally, thiazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The butoxybenzylidene group may enhance binding affinity to certain targets, while the hydrazone linkage could participate in redox reactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine share the thiazole core structure.
Hydrazone Derivatives: Compounds such as benzylidenehydrazine and acetylhydrazone have similar hydrazone linkages.
Ethyl Acetate Derivatives: Compounds like ethyl 2-bromoacetate and ethyl 2-chloroacetate share the ethyl acetate moiety.
Uniqueness
What sets (Z)-ethyl 2-(2-(2-(4-butoxybenzylidene)hydrazinyl)thiazol-4-yl)acetate apart is the combination of these functional groups in a single molecule
Properties
IUPAC Name |
ethyl 2-[2-[(2Z)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-3-5-10-24-16-8-6-14(7-9-16)12-19-21-18-20-15(13-25-18)11-17(22)23-4-2/h6-9,12-13H,3-5,10-11H2,1-2H3,(H,20,21)/b19-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGVSWWKFSEALP-UNOMPAQXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC2=NC(=CS2)CC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N\NC2=NC(=CS2)CC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10417504 | |
Record name | F3284-1296 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10417504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6133-47-7 | |
Record name | F3284-1296 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10417504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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